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molecular formula C15H20BrNO3 B8358856 tert-Butyl 4-(4-bromophenyl)-4-oxobutylcarbamate

tert-Butyl 4-(4-bromophenyl)-4-oxobutylcarbamate

Cat. No. B8358856
M. Wt: 342.23 g/mol
InChI Key: OKTGUJCUVDLSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012976B2

Procedure details

A thoroughly dried three-necked round-bottom flask was equipped with reflux condenser, addition funnel and argon inlet. Then magnesium powder (7.5 g, 311 mmol, activated by iodine) and dry THF (300 mL) were placed into this apparatus. A solution of 1,4-dibromobenzene (73.5 g, 311 mmol) in dry THF (200 mL) was slowly added at such a rate that the mixture maintained at reflux. When the addition was completed the mixture was refluxed for additional 2 hrs. After cooling to room temperature, the solution was added into a solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (48 g, 260 mmol) in THF (320 mL) at −78° C. and the mixture was stirred at −78° C. for 2 hrs. The solution was warmed to ambient temperature and stirred for another 10 hrs before quenching with water. Hydrochloric acid (1 N, 100 mL) was added and the mixture was stirred at ambient temperature for 10 minutes. The mixture was concentrated and the residue was partitioned between ethyl acetate and brine. The organic phase was dried over magnesium sulfate and concentrated in vacuo to afforded the crude product, which was purified by column chromatography (EtOAc:DCM:hexane=1:1:15) to give the title compound as a white solid (53 g, yield 60%). LC-MS (ESI) m/z: 342 (M+1)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Name
Quantity
320 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][CH:4]=1.[O:10]=[C:11]1[CH2:15][CH2:14][CH2:13][N:12]1[C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17]>C1COCC1>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([C:11](=[O:10])[CH2:15][CH2:14][CH2:13][NH:12][C:16](=[O:17])[O:18][C:19]([CH3:20])([CH3:22])[CH3:21])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
73.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
48 g
Type
reactant
Smiles
O=C1N(CCC1)C(=O)OC(C)(C)C
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thoroughly dried three-necked round-bottom flask was equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
ADDITION
Type
ADDITION
Details
condenser, addition funnel and argon inlet
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for additional 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for another 10 hrs
Duration
10 h
CUSTOM
Type
CUSTOM
Details
before quenching with water
ADDITION
Type
ADDITION
Details
Hydrochloric acid (1 N, 100 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afforded the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (EtOAc:DCM:hexane=1:1:15)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCCNC(OC(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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